3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid
Descripción
Propiedades
IUPAC Name |
3-[(4S)-2,5-dioxoimidazolidin-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4/c9-4(10)2-1-3-5(11)8-6(12)7-3/h3H,1-2H2,(H,9,10)(H2,7,8,11,12)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFWNXQAMGDPGG-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1C(=O)NC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@H]1C(=O)NC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17027-50-8 | |
| Record name | (4S)-2,5-Dioxo-4-imidazolidinepropanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF3EF5776S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable amino acid derivative with a carbonyl compound to form the imidazolidinone ring. The reaction conditions often include the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted imidazolidinone derivatives .
Aplicaciones Científicas De Investigación
3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders or as an anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes
Mecanismo De Acción
The mechanism of action of 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues with Substituent Variations
2.1.1. 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoic Acid
- CAS : 43189-50-0
- Molecular Formula : C₇H₁₀N₂O₄
- Molecular Weight : 186.17 g/mol
- Key Differences : A methyl group replaces the hydrogen at the 4-position of the imidazolidinyl ring.
- Properties : Higher hydrophobicity (LogP: 0.11) and melting point (159–160°C) compared to the parent compound.
- Applications: Potential use in stability studies or as a metabolite analog .
2.1.2. Methoxyphenyl-Substituted Derivatives
- Examples: 3-{1-[(4-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid 3-(1-[(2-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl)propanoic acid
- Molecular Formula : C₁₄H₁₆N₂O₅
- Molecular Weight : 292.29 g/mol
- Applications : Tailored for targeted drug delivery or enzyme inhibition due to modified pharmacokinetics .
Functional Group Variants
2.2.1. Chlorinated 3-Phenylpropanoic Acid Derivatives
- Molecular Formula : C₉H₈Cl₂O₃
- Key Differences : Aromatic chlorination enhances antimicrobial activity.
- Bioactivity : Demonstrated selective inhibition against E. coli and S. aureus .
2.2.2. 3-(Methylthio)propanoic Acid Esters
- Molecular Formula : C₅H₁₀O₂S
- Key Differences : Thioether and ester groups confer volatility and aroma properties.
- Applications : Found in pineapple pulp as flavor compounds (concentration up to 622.49 µg/kg) .
Comparative Analysis Table
Actividad Biológica
3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid, also known as Carglumic Acid Impurity B, is a compound with the molecular formula C6H8N2O4 and a molecular weight of 172.14 g/mol. Its CAS number is 17027-50-8. This compound is notable for its potential biological activities, particularly in the context of metabolic disorders and its role as a pharmaceutical intermediate.
Research indicates that this compound may influence various biological pathways. It has been studied for its potential effects on cell apoptosis and proliferation. Specifically, compounds similar to this have shown to modulate the expression of key proteins involved in apoptosis, such as Bcl-2 and Bax, which are critical in determining cell survival or death .
Cytotoxicity Studies
In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, isoxazole derivatives related to this compound were evaluated for their toxicity against human promyelocytic leukemia cells. The results indicated significant cytotoxicity at concentrations ranging from 86 to 755 μM, with specific derivatives inducing apoptosis through downregulation of anti-apoptotic proteins .
Pharmacological Applications
The compound's structure suggests it may have applications in treating metabolic disorders, particularly those related to urea cycle deficiencies. Carglumic acid itself is used clinically for treating hyperammonemia in patients with N-acetylglutamate synthase deficiency. The biological activity of its impurities, including this compound, could provide insights into optimizing therapeutic efficacy and safety profiles .
| Property | Value |
|---|---|
| Molecular Formula | C6H8N2O4 |
| Molecular Weight | 172.14 g/mol |
| CAS Number | 17027-50-8 |
| Appearance | White to Off-White |
| Solubility | Slightly in DMSO |
| pKa | 4.37 ± 0.10 (Predicted) |
| Density | 1.405 ± 0.06 g/cm³ (Predicted) |
Case Studies
- Cytotoxicity in Cancer Cells : A study reported that certain derivatives showed cytotoxic effects on HL-60 leukemia cells by promoting apoptosis and cell cycle arrest through modulation of Bcl-2 and p21^WAF-1 levels .
- Metabolic Disorder Treatment : Carglumic acid's role in urea cycle disorders highlights the potential therapeutic applications of related compounds like this compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid, considering stereochemical control?
- Methodological Answer : Stereoselective synthesis can be achieved via cyclocondensation of chiral precursors (e.g., enantiopure amino acids) with carbonyl reagents under mild acidic conditions. For example, refluxing in acetic acid with sodium acetate as a catalyst (common in imidazolidinone syntheses) ensures stereochemical retention while minimizing racemization . Yield optimization may require iterative adjustments of solvent polarity (e.g., ethanol/water mixtures) and reaction time (typically 8–24 hours).
Q. How can researchers ensure structural fidelity of the compound using spectroscopic methods?
- Methodological Answer : Combine H and C NMR to confirm the imidazolidinyl ring’s stereochemistry and propanoic acid backbone. IR spectroscopy identifies characteristic carbonyl stretches (1680–1750 cm for dioxo groups). High-resolution mass spectrometry (HRMS) validates molecular weight (±1 ppm accuracy). For purity, use HPLC with a chiral stationary phase to resolve enantiomeric impurities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow general guidelines for reactive heterocycles: use fume hoods to minimize inhalation risks, wear nitrile gloves and safety goggles to prevent skin/eye contact, and store in airtight containers under inert gas (e.g., nitrogen) to avoid hydrolysis . Emergency procedures include flushing affected areas with water for 15 minutes and consulting toxicity databases for specific antidotes.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model electrophilic sites on the dioxoimidazolidinyl ring. Solvent effects (e.g., polarizable continuum models) simulate nucleophilic attack kinetics. Molecular docking studies predict binding affinities with biological targets (e.g., proteases), guiding structure-activity relationship (SAR) analyses .
Q. What strategies resolve contradictions in bioactivity data across different assay models?
- Methodological Answer : Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate target engagement. For inconsistent IC values, assess compound stability under assay conditions (e.g., pH, temperature) via LC-MS. Replicate experiments with strict controls for metabolite interference, and apply statistical tools (e.g., ANOVA) to identify outliers .
Q. How can factorial design optimize reaction conditions for scaling up synthesis without compromising enantiomeric excess?
- Methodological Answer : Employ a 2 factorial design to test variables: temperature (60–100°C), catalyst loading (5–15 mol%), and solvent ratio (ethanol/water: 1:1 to 3:1). Response surface methodology (RSM) identifies interactions affecting yield and enantioselectivity. Confirm robustness using central composite designs .
Q. What mechanistic insights explain the compound’s stability under oxidative stress in biological systems?
- Methodological Answer : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Radical scavenging assays (e.g., DPPH) quantify antioxidant capacity. Electron paramagnetic resonance (EPR) detects transient radical intermediates, while X-ray crystallography reveals structural rearrangements post-oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
